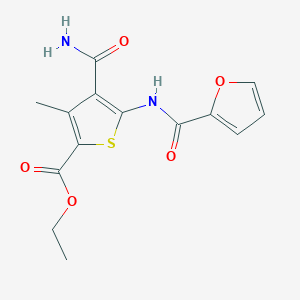

![molecular formula C13H8N4O3 B5543783 3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5543783.png)

3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is known for its unique properties, including its ability to act as a fluorescent probe for various biological molecules. In

科学的研究の応用

Medicinal Chemistry Applications

Novel nitrocatechol-substituted heterocycles, including oxadiazole derivatives, have been designed to inhibit catechol-O-methyltransferase (COMT), showing potential for treating Parkinson's disease. These derivatives offer longer durations of COMT inhibition with reduced toxicity compared to existing treatments. Specifically, oxadiazole 37d (BIA 9-1067) emerged as a long-acting, purely peripheral inhibitor, highlighting its clinical evaluation prospects as an adjunct to L-Dopa therapy (Kiss et al., 2010).

Materials Science and Electronics

Oxadiazole derivatives have been synthesized and reinforced with TiO2 nanoparticles to explore their optoelectrical, morphological, and mechanical properties. These materials, specifically poly(pyridine(2-nitrophenyl)-1,3,4-oxadiazole) [PPNO] and poly(2-(o-nitrophenyl)-5-phenyl-1,3,4-oxadiazole) [PNPPO], demonstrate potential as active or electron transport layers in polymer light-emitting diodes (PLEDs) due to their charge transfer characteristics, enhanced by TiO2 nanoparticles. The flexibility, fluorescent quantum yield, and I–V characteristics of these materials suggest their utility in PLED fabrication and as semiconducting packaging materials for optoelectronic devices (Kaippamangalath et al., 2016).

Synthesis of Energetic Materials

A tricyclic pyridine-based energetic material, 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide (ANTP), exhibits high density, low thermal stability, a positive heat of formation, and good detonation properties. Its synthesis involves a two-step reaction from commercially available reagents, showcasing the compound's potential in energetic material applications due to its surprising physical properties (Ma et al., 2018).

Antimicrobial and Antitubercular Activity

Derivatives of 1,3,4-oxadiazole have been tested for in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv, demonstrating significant efficacy. Specifically, compounds with the 2-(4-pyridyl)-5[(aryl/heteroarylamino)-1-oxoethyl]thio-1,3,4-oxadiazole structure showed over 90% inhibition at low micromolar concentrations, indicating their potential as antimicrobial agents (Raval et al., 2014).

特性

IUPAC Name |

5-(2-nitrophenyl)-3-pyridin-3-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4O3/c18-17(19)11-6-2-1-5-10(11)13-15-12(16-20-13)9-4-3-7-14-8-9/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOSBTRLEIPRXJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CN=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-dimethyl-3-(4-nitrobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5543703.png)

![4-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5543715.png)

![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5543721.png)

![methyl 3-[(1H-benzimidazol-2-ylthio)methyl]benzoate](/img/structure/B5543726.png)

![4-{[6-(methoxymethyl)pyridin-2-yl]carbonyl}-1,4-oxazepan-6-ol](/img/structure/B5543728.png)

![[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetic acid](/img/structure/B5543733.png)

![N-(2-furylmethyl)-2-(3-methoxypropyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5543745.png)

![4-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5543789.png)

![N-{3-[(1,3-benzothiazol-2-ylthio)methyl]-4-methoxybenzylidene}-4-morpholinamine](/img/structure/B5543796.png)